molecular formula C11H8BrNO2 B11961824 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime

5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime

Katalognummer: B11961824
Molekulargewicht: 266.09 g/mol
InChI-Schlüssel: YYEWUCQKHVBSBC-QPEQYQDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime is an organic compound that features a furan ring substituted with a 4-bromo-phenyl group and an oxime functional group at the 2-carbaldehyde position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime typically involves the following steps:

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as peracids or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of functional materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime depends on its specific application. In general, the oxime group can interact with various molecular targets through hydrogen bonding or coordination with metal ions. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(4-Chloro-phenyl)-furan-2-carbaldehyde oxime: Similar structure but with a chlorine atom instead of bromine.

    5-(4-Methyl-phenyl)-furan-2-carbaldehyde oxime: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior, making it distinct from its chloro and methyl counterparts.

Eigenschaften

Molekularformel

C11H8BrNO2

Molekulargewicht

266.09 g/mol

IUPAC-Name

(NZ)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C11H8BrNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7-

InChI-Schlüssel

YYEWUCQKHVBSBC-QPEQYQDCSA-N

Isomerische SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N\O)Br

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NO)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.